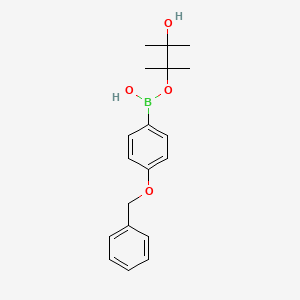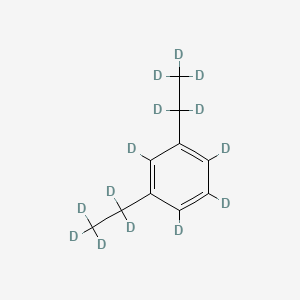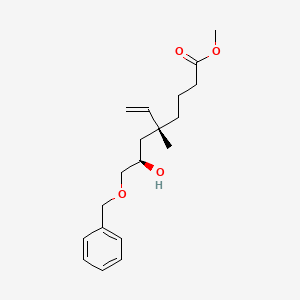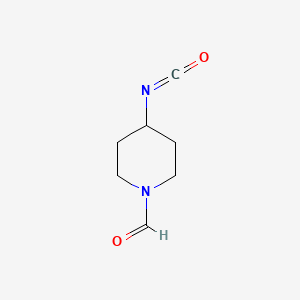
1-butyl-N,6-dimethyl-N-(2-methylphenyl)-2-piperidinecarboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(+)-Bupivacaine Hydrochloride is a long-acting local anesthetic belonging to the amide group. It is widely used in medical procedures to provide local or regional anesthesia and analgesia. This compound is particularly known for its efficacy in surgical, obstetrical, dental, diagnostic, and therapeutic procedures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-Bupivacaine Hydrochloride involves the reaction of 2,6-dimethylaniline with butyl bromide to form the intermediate compound, which is then reacted with piperidine-2-carboxylic acid. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of ®-(+)-Bupivacaine Hydrochloride typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: ®-(+)-Bupivacaine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound back to its amine form.
Substitution: Nucleophilic substitution reactions can occur at the amine group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed
Major Products:
Oxidation: N-oxides of ®-(+)-Bupivacaine Hydrochloride.
Reduction: Amine derivatives.
Substitution: Various substituted amine products
Aplicaciones Científicas De Investigación
®-(+)-Bupivacaine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying the behavior of local anesthetics.
Biology: Employed in research on nerve impulse transmission and pain pathways.
Medicine: Extensively used in clinical studies for developing new anesthetic techniques and formulations.
Industry: Utilized in the formulation of various pharmaceutical products for pain management
Mecanismo De Acción
®-(+)-Bupivacaine Hydrochloride exerts its effects by blocking sodium channels in nerve cells, thereby inhibiting the generation and conduction of nerve impulses. This action prevents the sensation of pain from being transmitted to the brain. The compound specifically targets voltage-gated sodium channels, leading to a reversible loss of sensation in the targeted area .
Comparación Con Compuestos Similares
Lidocaine: Another widely used local anesthetic with a shorter duration of action compared to ®-(+)-Bupivacaine Hydrochloride.
Ropivacaine: Similar in structure but has a slightly different pharmacokinetic profile.
Mepivacaine: Known for its rapid onset but shorter duration of action
Uniqueness: ®-(+)-Bupivacaine Hydrochloride is unique due to its long duration of action and high potency, making it particularly useful for procedures requiring extended anesthesia. Its stereochemistry also contributes to its specific pharmacological properties, distinguishing it from other local anesthetics .
Propiedades
Fórmula molecular |
C19H31ClN2O |
|---|---|
Peso molecular |
338.9 g/mol |
Nombre IUPAC |
1-butyl-N,6-dimethyl-N-(2-methylphenyl)piperidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H30N2O.ClH/c1-5-6-14-21-16(3)11-9-13-18(21)19(22)20(4)17-12-8-7-10-15(17)2;/h7-8,10,12,16,18H,5-6,9,11,13-14H2,1-4H3;1H |
Clave InChI |
AXVBBAFCTQMVCY-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(CCCC1C(=O)N(C)C2=CC=CC=C2C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol](/img/structure/B13836767.png)
![(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid](/img/structure/B13836768.png)

![2-[2-(2-Hydroxyethyl)phenoxy]acetonitrile](/img/structure/B13836794.png)


![[2-(2-Hydroxyphenoxy)-4-nitrophenyl]-phenylmethanone](/img/structure/B13836820.png)

![3-Oxo-3-[2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)phenyl]propanoic acid](/img/structure/B13836836.png)




